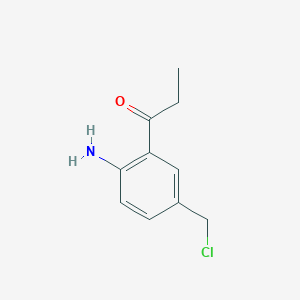
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of a carboxyethyl group attached to a phenyl ring, which is further conjugated with an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-carboxyethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction mixture is usually heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
作用机制
The mechanism of action of (E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carboxyethyl and acrylic acid moieties allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making the compound a valuable tool in both research and therapeutic applications.
相似化合物的比较
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the phenyl and carboxyethyl groups.
Phenylacrylic Acid: Similar structure but without the carboxyethyl group, leading to different reactivity and applications.
Cinnamic Acid: Contains a phenyl ring conjugated with an acrylic acid moiety but lacks the carboxyethyl group.
Uniqueness
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid is unique due to the presence of both the carboxyethyl and acrylic acid groups, which confer distinct reactivity and potential for diverse applications. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-[2-(2-carboxyethenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-5-9-3-1-2-4-10(9)6-8-12(15)16/h1-5,7H,6,8H2,(H,13,14)(H,15,16) |
InChI 键 |
HBJOPABBRWNDOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)

![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)


